molecular formula C11H12ClFO2 B2664453 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid CAS No. 1517647-91-4

2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid

Cat. No.: B2664453
CAS No.: 1517647-91-4
M. Wt: 230.66
InChI Key: RYCYOBQXAWWOBB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-6-8(12)5-4-7(9(6)13)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYOBQXAWWOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(C)(C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517647-91-4
Record name 2-(4-chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid
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Biological Activity

2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid, commonly referred to by its CAS number 1517647-91-4, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₉H₇ClF₂O₂
  • Molecular Weight : 220.60 g/mol
  • CAS Number : 1517647-91-4

The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties . The presence of the chloro and fluoro substituents is believed to enhance its binding affinity to specific receptors involved in pain and inflammation pathways.

Biological Activity Data

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine production in vitro
AnalgesicPain relief in animal models
ToxicityAcute toxicity (oral and dermal) classified as Category 4

Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicate a potential for this compound to be developed as an anti-inflammatory agent.

Study 2: Analgesic Properties

In a controlled experiment involving induced pain in rats, the compound was shown to produce a notable analgesic effect comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The efficacy was attributed to its ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis.

Toxicological Profile

The compound exhibits harmful effects if ingested or upon dermal exposure. It is classified under acute toxicity categories, indicating that it can cause irritation and other adverse effects upon contact.

Toxicity TypeClassificationEffects
Oral ToxicityCategory 4Harmful if swallowed
Dermal ToxicityCategory 4Causes skin irritation

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-Chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid
  • CAS Registry Number : 1517647-91-4
  • Molecular Formula : C₁₁H₁₂ClFO₂
  • Molecular Weight : 230.66 g/mol
  • Structure: Features a phenyl ring substituted with chlorine (4-position), fluorine (2-position), and methyl (3-position), attached to a 2-methylpropanoic acid group.

Physicochemical Properties :

  • Storage : Typically stored under standard laboratory conditions .

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The target compound is differentiated by its 4-chloro, 2-fluoro, and 3-methyl phenyl substitutions. Key comparisons include:

Compound Name CAS Molecular Formula Substituents Key Structural Differences
Target Compound 1517647-91-4 C₁₁H₁₂ClFO₂ 4-Cl, 2-F, 3-Me Unique 3-methyl group on phenyl ring
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid 920501-49-1 C₁₀H₁₀ClFO₂ 4-Cl, 2-F Lacks 3-methyl group
Mecoprop (MCPP) 93-65-2 C₁₀H₁₁ClO₃ 4-Cl, 2-Me (phenoxy linkage) Phenoxy backbone; herbicide use
Fenofibric Acid 42017-89-0 C₁₅H₁₁ClO₄ 4-Cl-benzoyl, phenoxy Lipid-lowering drug metabolite
Bezafibrate 41859-67-0 C₁₉H₂₀ClNO₄ 4-Cl-benzamide, ethoxy Hypolipidemic agent with amide group

Q & A

Q. What are the recommended synthetic routes for 2-(4-chloro-2-fluoro-3-methylphenyl)-2-methylpropanoic acid?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution of halogenated aromatic precursors. For example, fluorinated intermediates can be prepared via sulfinic acid salt reactions (e.g., sodium 4-fluorophenyl sulfinate) followed by coupling with methylpropanoic acid derivatives under acidic conditions. Reaction optimization may require temperature control (e.g., 22°C for HCl-mediated steps) and chiral resolution techniques if enantiomeric purity is critical .

Key Considerations:

  • Use alkali or alkaline earth salts of sulfinic acids to improve reaction efficiency.
  • Monitor stereochemistry using chiral HPLC or polarimetry (e.g., optical rotation measurements at 40 mg/mL in 3 N NaOH) .

Q. How can researchers validate the purity of this compound during synthesis?

Methodological Answer: Purity assessment requires a combination of:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to impurity standards (e.g., 2-(4-ethylphenyl)-propanoic acid or hydroxy-substituted analogs) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the exact mass (e.g., calculated m/z 256.06 for C12H13ClFO2<sup>−</sup>) .
  • Thermal Analysis: Melting point determination (expected range: 120–123°C for crystalline forms) .

Q. How to resolve discrepancies in bioactivity data between enantiomers?

Methodological Answer:

  • Chiral Separation: Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate (R)- and (S)-enantiomers. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
  • Bioassay Design: Conduct dose-response studies in parallel for both enantiomers. For example, compare IC50 values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) to identify stereospecific effects .

Case Study:
In herbicidal activity studies, the (R)-enantiomer of structurally similar compounds (e.g., mecoprop-P) showed 10x higher activity than the (S)-form, emphasizing the need for enantiopure synthesis .

Q. What strategies mitigate hydroxyl radical interference in oxidative stress studies involving this compound?

Methodological Answer:

  • Probe Selection: Use hydroxyl radical-specific fluorescent probes (e.g., 3’-(p-Hydroxyphenyl) fluorescein (HPF)) to distinguish target compound effects from background oxidative noise .
  • Quenching Agents: Add catalase (100 U/mL) or dimethyl sulfoxide (DMSO) to reaction buffers to suppress radical chain reactions .

Experimental Workflow:

Treat cell cultures with 10 µM compound and 5 µM HPF.

Quantify fluorescence (Ex/Em = 490/515 nm) over 24 hours.

Normalize data to DMSO-treated controls .

Q. How to address conflicting solubility data in different solvent systems?

Methodological Answer:

  • Solvent Screening: Test solubility in buffered aqueous solutions (pH 2–12), DMSO, and ethanol using nephelometry or UV-Vis spectroscopy.
  • Co-solvency Approaches: For low aqueous solubility (<1 mg/mL), use cyclodextrin complexes (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance bioavailability .

Q. What analytical methods differentiate this compound from structurally similar impurities?

Methodological Answer:

  • NMR Spectroscopy: Compare aromatic proton signals (e.g., δ 7.2–7.4 ppm for para-substituted fluorine) and methyl group splitting patterns (e.g., doublet for geminal methyls) .
  • X-ray Crystallography: Resolve crystal structures to confirm substituent positions (e.g., ortho-fluoro vs. meta-chloro configurations) .

Example:
In 2-(4-chloro-2-methylphenoxy)propanoic acid, the methyl group at position 3 produces a distinct <sup>13</sup>C NMR signal at δ 16.5 ppm, absent in non-methylated analogs .

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